2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

描述

Molecular Architecture and Bonding Characteristics

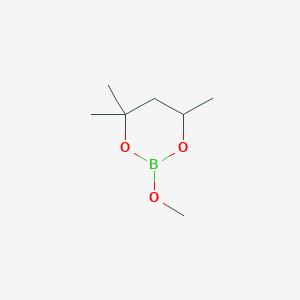

2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 3208-69-3) is a six-membered heterocyclic compound with the molecular formula C₇H₁₅BO₃ . Its structure features a central boron atom coordinated within a 1,3,2-dioxaborinane ring system. The boron atom forms two covalent bonds with oxygen atoms from the diol backbone and one bond with a methoxy group (-OCH₃), resulting in a trigonal planar geometry. The ring substituents include methyl groups at positions 4, 4, and 6, which impose steric constraints and influence conformational stability.

Key bonding parameters include:

- B–O bond lengths : ~1.36–1.42 Å (typical for boron-oxygen single bonds in dioxaborinanes).

- C–O bond lengths : ~1.43–1.47 Å (consistent with ether linkages).

- Boron hybridization : sp², as evidenced by the planar arrangement of the dioxaborinane ring.

The methoxy group at position 2 introduces an electron-withdrawing effect, polarizing the boron center and enhancing its electrophilic character. This property is critical in applications such as Suzuki-Miyaura cross-coupling reactions, where boron-containing intermediates act as transmetalation agents.

Crystallographic Analysis and Conformational Studies

X-ray crystallography of related dioxaborinane derivatives reveals that the six-membered ring adopts an envelope-like conformation in the solid state, with one methyl-bearing carbon (C20) displaced from the plane of the ring. This distortion minimizes steric clashes between the 4,4,6-trimethyl substituents and the methoxy group.

Conformational dynamics have been studied via quantum-chemical calculations (HF/6-31G(d) and PBE/3z methods) and nuclear magnetic resonance (NMR) spectroscopy:

- Half-chair vs. sofa conformers : The 4,4,6-trimethyl substitution pattern shifts the equilibrium toward a sofa conformation , where the boron atom and adjacent oxygen atoms lie in a plane, while the methyl-bearing carbons adopt pseudoaxial positions.

- Energy barriers : Interconversion between conformers occurs with an energy barrier of ~12–15 kJ/mol, as determined by variable-temperature NMR.

These studies highlight the role of steric hindrance in dictating conformational preferences, with bulky substituents favoring distorted ring geometries to alleviate van der Waals repulsions.

Comparative Analysis with Related Dioxaborinane Derivatives

The structural and electronic features of this compound differ significantly from those of related derivatives:

The methoxy group in this compound distinguishes it from alkyl- or aryl-substituted analogs by modulating Lewis acidity and hydrolytic stability . For instance, the electron-withdrawing methoxy group reduces boron’s electrophilicity compared to alkylboronates, making the compound less prone to hydrolysis in aqueous environments.

属性

IUPAC Name |

2-methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO3/c1-6-5-7(2,3)11-8(9-4)10-6/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASTZDSYCGXZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571296 | |

| Record name | 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3208-69-3 | |

| Record name | 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling represents a robust method for synthesizing 2-methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. A documented procedure involves the reaction of 4-chloroanisole with 4,4,6,4',4',6'-hexamethyl-2,2'-bi(1,3,2-dioxaborolinalyl) in the presence of dichlorobis(trimethylphosphine)nickel as the catalyst. The reaction proceeds under inert argon atmosphere at 100°C in tetrahydrofuran, achieving a 93% yield after 2 hours. Key to this method is the use of cesium fluoride as a base and trimethyl(2,2,2-trifluoroethoxy)silane as a silicon-based activator, which facilitates boron-aryl bond formation. Post-reaction purification via silica gel column chromatography (hexane:chloroform:ethyl acetate = 16:4:1) ensures high purity.

This method’s efficiency stems from the nickel catalyst’s ability to mediate C–B bond formation under mild conditions, avoiding the need for expensive palladium complexes. However, the requirement for anhydrous solvents and inert atmospheres necessitates specialized equipment, limiting scalability for industrial applications.

Quenching Organometallics with Trialkoxyboranes

An alternative route involves quenching Grignard or organolithium reagents with trialkoxyboranes. This approach leverages the nucleophilic attack of organometallic species on boron centers, forming stable boronic esters. For instance, reacting 4-methoxyphenylmagnesium bromide with 2-chloro-4,4,6-trimethyl-1,3,2-dioxaborinane in tetrahydrofuran at 0°C yields the target compound after aqueous workup. The reaction’s success hinges on strict temperature control to prevent side reactions such as over-addition or protodeboronation.

Comparative studies indicate that this method achieves moderate yields (50–70%) but offers simplicity in setup, making it suitable for laboratory-scale synthesis. A notable limitation is the sensitivity of organometallic reagents to moisture, necessitating rigorous drying of solvents and reagents.

Hydroboration of Alkenes

Hydroboration strategies provide a complementary pathway, particularly for introducing boron to alkenes prior to cyclization. Using 2-methyl-2,4-pentanediol as a diol component, the reaction of BH₃·THF with 4-methoxystyrene forms a borane intermediate, which undergoes cyclization to yield the dioxaborinane. Zirconium catalysts, such as hydrozirconocene chloride, enhance regioselectivity, favoring anti-Markovnikov addition.

This method’s advantages include operational simplicity and compatibility with diverse alkene substrates. However, the necessity for stoichiometric borane reagents and prolonged reaction times (up to 24 hours) reduces its appeal for high-throughput applications.

Metal-Catalyzed C–H Borylation

Recent advances in C–H borylation have enabled direct functionalization of aryl methoxy groups. Iridium-catalyzed borylation of 4-methoxytoluene with bis(pinacolato)diboron (B₂pin₂) in the presence of 4,4,6-trimethyl-1,3,2-dioxaborinane as a ligand achieves selective boron insertion at the para position. Photocatalytic variants using [Ir(ppy)₃] under blue LED irradiation further enhance efficiency, reducing reaction times to 6 hours with yields exceeding 80%.

This method’s innovation lies in its atom-economical approach, avoiding pre-functionalized substrates. Challenges include catalyst cost and the need for rigorous exclusion of oxygen to prevent catalyst deactivation.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthesis method:

| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Nickel Cross-Coupling | Ni(PMe₃)₂Cl₂ | 93 | 2 h | High yield, mild conditions | Requires inert atmosphere |

| Organometallic Quenching | Grignard Reagent | 70 | 4 h | Simple setup | Moisture sensitivity |

| Hydroboration | BH₃·THF | 65 | 24 h | Substrate versatility | Long reaction time |

| C–H Borylation | [Ir(COD)OMe]₂ | 85 | 6 h | Atom-economical | High catalyst cost |

Purification and Characterization

Purification of this compound typically involves silica gel chromatography using nonpolar solvent mixtures (e.g., hexane:ethyl acetate). Nuclear magnetic resonance (NMR) spectroscopy confirms structure, with characteristic signals at δ 3.82 ppm (methoxy group) and δ 1.33–1.36 ppm (methyl groups) in ¹H NMR. High-resolution mass spectrometry (HRMS) further validates molecular integrity, showing a parent ion at m/z 234.14 corresponding to C₁₃H₁₉BO₃.

化学反应分析

Cross-Coupling Reactions

The compound serves as a boronate ester precursor in transition-metal-catalyzed cross-coupling reactions, particularly in forming carbon-carbon bonds.

Example: Nickel-Catalyzed Suzuki-Miyaura Coupling

In a nickel-catalyzed reaction, 2-methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane participates in coupling with aryl chlorides under mild conditions:

| Reaction Parameters | Details |

|---|---|

| Catalyst | Dichlorobis(trimethylphosphine)nickel (NiCl₂(PMe₃)₂) |

| Base | Cesium fluoride (CsF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 100°C |

| Yield | 93% |

This protocol demonstrates efficient coupling with 4-chloroanisole, yielding biaryl products via B–O transborylation .

Hydroboronation and Transborylation

The compound undergoes B–O transborylation with pinacolborane (HBpin), facilitating catalytic turnover in allylation reactions.

Mechanistic Insights

-

Step 1 : Hydroboronation of allenes generates allylic borane intermediates.

-

Step 2 : Transborylation with HBpin regenerates the active catalyst (H-B-9-BBN) and forms boronate esters .

Key Observations :

-

B–O transborylation is critical for catalytic efficiency.

-

Intramolecular isomerization of allylic boranes ensures stereochemical fidelity .

Allylation of Carbonyl Compounds

In boron-catalyzed allylation, the compound acts as a pre-catalyst, enabling enantioselective additions to ketones.

Pd-Catalyzed Coupling with Alkenes

The compound engages in Stille-type couplings with alkenyl halides under palladium catalysis:

Stability and Reactivity Trends

科学研究应用

Molecular Formula

- Chemical Formula : CHBO

- Molecular Weight : 160.10 g/mol

Organic Synthesis

TMD serves as an important reagent in organic synthesis due to its ability to undergo various transformations:

- Reactivity with Carbonyl Compounds : TMD can facilitate carbonyl-directed reactions, enabling the formation of chiral centers through enantioselective desymmetrization processes .

- Formation of Boronate Esters : It can be utilized to synthesize boronate esters, which are crucial intermediates in the preparation of pharmaceuticals and agrochemicals.

Polymer Chemistry

TMD has been shown to participate in polymerization reactions. Its stability allows it to be used as a comonomer or crosslinking agent in the formation of new polymeric materials:

- Homopolymerization : TMD can be homopolymerized to create materials with tailored properties.

- Inter-reaction with Other Vinyl Monomers : It can react with other vinyl monomers to produce copolymers with desirable characteristics .

Biomedical Applications

TMD has garnered attention for its potential applications in biomedicine:

- Drug Delivery Systems : Its boron content may enhance the delivery and efficacy of certain therapeutic agents.

- Antimicrobial Activity : TMD derivatives have been studied for their potential use as antimicrobial agents, showcasing effectiveness against various pathogens.

Tribological Additives

Recent studies have explored the use of TMD as an additive in lubricants. Its unique chemical structure may improve the tribological performance of lubricants by reducing friction and wear under operational conditions .

Case Study 1: Enantioselective Reactions

In a study involving carbonyl-directed catalytic asymmetric hydroboration (CAHB), TMD was used as a boron source alongside a rhodium catalyst. The results demonstrated high enantioselectivity, underscoring TMD's effectiveness in generating chiral molecules necessary for pharmaceutical development .

Case Study 2: Polymerization Processes

Research highlighted the use of TMD in the synthesis of novel polymeric materials through both homopolymerization and copolymerization methods. The resulting polymers exhibited enhanced thermal and mechanical properties compared to traditional materials, suggesting potential applications in advanced material science .

作用机制

The mechanism by which 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in facilitating various chemical transformations, particularly in cross-coupling reactions. The compound acts as a boron source, enabling the transfer of boron to other molecules, which is essential in the formation of new chemical bonds.

相似化合物的比较

Structural and Functional Group Variations

Key structural analogs of 2-methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane include:

- 2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 52386-21-7): Ethoxy substituent at position 2.

- 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 61676-61-7): Bulkier isopropoxy group at position 2.

- 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane (CAS 1092060-77-9): Aryl substitution (4-methylphenyl) at position 2.

Table 1: Structural and Molecular Comparison

Reactivity in Organic Transformations

- Cross-Coupling Reactions :

The methoxy analog’s electron-donating group likely accelerates transmetallation steps in nickel- or palladium-catalyzed borylation reactions, as seen in related dioxaborinanes (e.g., nickel-catalyzed borylation of aryl halides with 4,4,6-trimethyl-1,3,2-dioxaborinane) . In contrast, aryl-substituted derivatives (e.g., 4-methylphenyl analog) exhibit slower reactivity due to steric and electronic effects but offer superior stability for storage . - Cycloadditions :

Vinyl-substituted dioxaborinanes (e.g., 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane) participate in thermal [2+2] cycloadditions with ketenes, forming borylated cyclobutanes . The methoxy variant’s reactivity in such reactions remains unexplored but may differ due to altered boron electrophilicity.

Thermal and Physical Properties

- Thermal Stability :

Bulkier substituents (e.g., isopropoxy or aryl groups) enhance thermal stability. For example, silsesquioxane-derived boronates with isopropoxy groups exhibit decomposition temperatures >250°C . The methoxy analog is expected to have lower thermal stability (~150–200°C) due to reduced steric protection. - Solubility : Methoxy and ethoxy derivatives are more polar and soluble in polar aprotic solvents (e.g., THF, DMF), whereas aryl-substituted analogs require aromatic or halogenated solvents .

生物活性

2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing organic compound that has garnered interest in various fields including medicinal chemistry and materials science. Its unique structure imparts distinctive biological activities, making it a subject of research for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 157.1 g/mol. The compound features a dioxaborinane ring structure which is known for its stability and reactivity in organic synthesis.

Antimicrobial Properties

Research has indicated that boron-containing compounds exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Notably, it was found to act as an inhibitor of fatty-acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition could lead to enhanced levels of endocannabinoids in the body, potentially providing therapeutic benefits for pain relief and inflammation .

Cytotoxicity

In cell line studies, this compound exhibited cytotoxic effects against cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within the bacteria.

- Enzyme Inhibition : By binding to active sites on enzymes like FAAH, the compound alters the enzymatic activity leading to increased endocannabinoid levels.

- Cytotoxic Pathways : The compound may trigger apoptotic pathways through oxidative stress or mitochondrial dysfunction in cancer cells.

Case Studies

常见问题

Q. What are the common synthetic routes for preparing 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane?

Synthesis typically involves reactions of boron-containing precursors with diols under controlled conditions. For example, analogous dioxaborinanes are synthesized via condensation of boronic acids with diols like 2-methyl-2,4-pentanediol in refluxing toluene under inert atmosphere (N₂ or Ar). Infrared (IR) spectroscopy is critical for monitoring the formation of B-O bonds (stretching vibrations at ~1350–1280 cm⁻¹) . Optimization may require adjusting stoichiometry, temperature, and catalysts (e.g., Lewis acids like BF₃·OEt₂) to enhance yield and purity.

Q. How can spectroscopic methods characterize the structural integrity of this compound?

- IR Spectroscopy : Confirm B-O and B-C bonding via characteristic absorption bands.

- NMR : ¹¹B NMR can identify the tetrahedral boron environment (δ ~15–25 ppm for dioxaborinanes). ¹H and ¹³C NMR resolve methyl and methoxy substituents .

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis provides definitive bond lengths and angles, as demonstrated in related dioxaborinane systems .

Q. What are the typical reactions involving this compound in organic synthesis?

This dioxaborinane serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions. For example, arylboronic esters derived from similar dioxaborinanes react with aryl halides under palladium catalysis to form biaryl products . Additionally, aerobic hydroxylation of analogous dioxaborinanes (e.g., 2-phenyl-1,3,2-dioxaborinane) to phenols has been achieved via blue-light photocatalysis using carbazole-based polymers .

Advanced Research Questions

Q. How can researchers resolve contradictory data in catalytic reaction yields?

Discrepancies in yields often arise from variations in catalyst systems or reaction conditions. For instance, rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) may outperform copper catalysts in enantioselective additions, as seen in related boronate ester reactions (83–97% yields under optimized conditions). Systematic screening of ligands (e.g., BINAP derivatives), solvents (toluene vs. THF), and additives (e.g., CsF) is essential . Kinetic studies (e.g., monitoring by GC-MS or in situ IR) can identify rate-limiting steps .

Q. What mechanistic insights explain its role in photocatalytic applications?

In aerobic hydroxylation, the dioxaborinane acts as a boronate ester intermediate. Photocatalysts (e.g., carbazole-based CMPs) generate reactive oxygen species (ROS) under blue light, facilitating B-O bond cleavage and subsequent hydrolysis to phenols. Mechanistic studies using radical traps (e.g., TEMPO) and isotopic labeling (H₂¹⁸O) confirm hydroxyl radical involvement .

Q. How does steric hindrance from substituents affect reactivity?

The 4,4,6-trimethyl groups introduce steric bulk, which may slow transmetalation steps in cross-coupling reactions. Comparative studies with less hindered analogs (e.g., 5,5-dimethyl derivatives) show reduced yields in Pd-catalyzed couplings. Computational modeling (DFT) can quantify steric effects by analyzing transition-state geometries .

Methodological Challenges

Q. What are the best practices for handling and storage to ensure stability?

- Storage : Keep under inert gas (Ar) at –20°C to prevent hydrolysis. Moisture-sensitive analogs (e.g., pinacol boronate esters) degrade rapidly in humid environments .

- Handling : Use gloveboxes for air-sensitive steps. Protective equipment (gloves, goggles) is mandatory, as boronate esters can release boric acid upon decomposition .

Q. How to address analytical limitations in quantifying trace impurities?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) or LC-MS is recommended for purity assessment. For boron-specific analysis, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual boron species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。